

Application Notes and Protocols for Acetyl Tributyl Citrate in Electrospinning of Nanofibers

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Compound of Interest

Compound Name: *Acetyl Tributyl Citrate*

Cat. No.: *B1666534*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **acetyl tributyl citrate** (ATBC) as a plasticizer in the electrospinning of polymeric nanofibers. Detailed protocols and characterization methods are outlined to guide researchers in fabricating and evaluating ATBC-containing nanofibrous scaffolds for various applications, including tissue engineering and drug delivery.

Introduction to Acetyl Tributyl Citrate in Electrospinning

Acetyl tributyl citrate (ATBC) is a non-toxic, biodegradable, and FDA-approved plasticizer commonly used to enhance the flexibility and processability of polymers.[1][2] In the context of electrospinning, ATBC is primarily utilized in melt electrospinning to reduce the viscosity of the polymer melt, enabling the formation of finer nanofibers.[3][4] While less common, it can also be incorporated into polymer solutions for solution electrospinning to modify the properties of the resulting nanofibers. Its biocompatibility makes it an attractive additive for fabricating scaffolds for biomedical applications.[5]

The addition of ATBC to polymer systems can influence various properties of electrospun nanofibers, including:

- **Fiber Diameter and Morphology:** By reducing the viscosity of the polymer melt or solution, ATBC can lead to the formation of nanofibers with smaller diameters and a more uniform, bead-free morphology.[\[4\]](#)
- **Mechanical Properties:** As a plasticizer, ATBC can decrease the tensile strength and Young's modulus of the nanofibers while increasing their elongation at break, resulting in more flexible and less brittle scaffolds.[\[6\]](#)[\[7\]](#)
- **Drug Release Kinetics:** The presence of ATBC within the nanofiber matrix can alter the drug release profile, potentially leading to a more sustained release by modifying the polymer matrix properties.
- **Biocompatibility and Cellular Interaction:** ATBC is generally considered biocompatible; however, its potential to leach from the nanofibers and interact with cells is a critical consideration for biomedical applications.[\[5\]](#)

Data Presentation: Effects of ATBC on Nanofiber Properties

The following tables summarize the quantitative data on the effects of ATBC and other plasticizers on the properties of electrospun nanofibers.

Table 1: Effect of ATBC on Melt Electrospun PLA Nanofiber Diameter

Polymer	ATBC Concentration (wt%)	Processing Temperature (°C)	Airflow (m/s)	Applied Voltage (kV)	Average Nanofiber Diameter (nm)	Reference
Poly(lactic acid) (PLA)	6	240	25	40-45	236	[4]

Table 2: Illustrative Effects of Plasticizers on Mechanical Properties of Electrospun Nanofibers

Note: Specific data for ATBC in solution electrospinning is limited in the reviewed literature. This table provides a general illustration of how plasticizers can affect mechanical properties.

Polymer	Plasticizer	Plasticizer Conc. (wt%)	Tensile Strength (MPa)	Young's Modulus (MPa)	Elongation at Break (%)	Reference
Poly(vinyl alcohol) (PVA)	None	0	4.43 ± 1.84	42.42 ± 13.29	9.21 ± 4.51	[3]
Polyurethane (PU)	None	0	-	~5.0 GPa (intrinsic)	-	[2]
PVC/PMM A Blends	ATBC	Varied	Reduced	Reduced	Increased	[6]
Cellulose Acetate (CA)	Triacetin (TA)	30	-	~2 GPa	~10%	[8]

Experimental Protocols

Protocol for Melt Electrospinning of PLA with ATBC

This protocol is based on the findings for producing fine PLA nanofibers using a melt differential electrospinning setup.[4]

Materials:

- Poly(lactic acid) (PLA) pellets
- **Acetyl tributyl citrate (ATBC)**

Equipment:

- Melt differential electrospinning apparatus with an airflow system
- High-voltage power supply
- Syringe pump
- Spinneret

- Grounded collector

Procedure:

- Preparation of the Polymer-Plasticizer Blend:
 - Thoroughly mix PLA pellets with 6 wt% ATBC.
- Melt Electrospinning Process:
 - Load the PLA/ATBC blend into the syringe of the melt electrospinning setup.
 - Heat the syringe to 240 °C to melt the polymer blend.
 - Set the high-voltage power supply to 40-45 kV.
 - Position the collector at a desired distance from the spinneret.
 - Set the syringe pump to a constant flow rate.
 - Introduce a hot airflow of 25 m/s directed at the spinneret.
 - Initiate the electrospinning process and collect the nanofibers on the grounded collector.
- Post-Spinning Treatment:
 - Carefully remove the nanofiber mat from the collector.
 - Dry the mat under vacuum to remove any residual moisture.

General Protocol for Solution Electrospinning of a Polymer with ATBC (Illustrative)

This protocol provides a general framework for incorporating ATBC into a solution electrospinning process. Specific parameters will need to be optimized for different polymers and desired fiber characteristics.

Materials:

- Polymer (e.g., PCL, PLGA, Eudragit)
- Suitable solvent system (e.g., chloroform/methanol, hexafluoroisopropanol)
- **Acetyl tributyl citrate (ATBC)**
- (Optional) Active Pharmaceutical Ingredient (API)

Equipment:

- Standard electrospinning apparatus
- High-voltage power supply
- Syringe pump
- Syringe and needle
- Grounded collector (e.g., flat plate, rotating mandrel)
- Magnetic stirrer

Procedure:

- Preparation of the Polymer Solution:
 - Dissolve the polymer in the chosen solvent system at a predetermined concentration (e.g., 10-20 wt/v%). Stir until fully dissolved.
 - Add the desired amount of ATBC (e.g., 5-20 wt% with respect to the polymer) to the polymer solution and stir until a homogeneous mixture is obtained.
 - If incorporating a drug, dissolve the API in the polymer/ATBC solution.
- Electrospinning Process:
 - Load the prepared solution into a syringe fitted with a needle.
 - Mount the syringe on the syringe pump.

- Set the electrospinning parameters:
 - Voltage: Typically 10-25 kV.
 - Flow Rate: Typically 0.1-2 mL/h.
 - Tip-to-Collector Distance: Typically 10-20 cm.
- Position the grounded collector.
- Apply the high voltage and start the syringe pump to initiate electrospinning.
- Collect the nanofibers on the collector for a desired duration to achieve the desired mat thickness.
- Post-Spinning Treatment:
 - Place the collected nanofiber mat in a vacuum oven at a low temperature (e.g., 40 °C) for 24-48 hours to ensure complete solvent removal.

Characterization of ATBC-Containing Nanofibers

4.1. Morphology and Diameter:

- Method: Scanning Electron Microscopy (SEM)
- Protocol:
 - Mount a small section of the nanofiber mat onto an SEM stub using double-sided carbon tape.
 - Sputter-coat the sample with a conductive material (e.g., gold or platinum).
 - Image the nanofibers at various magnifications.
 - Use image analysis software (e.g., ImageJ) to measure the diameters of at least 100 individual fibers to determine the average fiber diameter and distribution.

4.2. Chemical Composition:

- Method: Fourier-Transform Infrared Spectroscopy (FTIR)
- Protocol:
 - Place a sample of the nanofiber mat directly in the path of the IR beam.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Identify characteristic peaks corresponding to the polymer and ATBC to confirm its incorporation.

4.3. Mechanical Properties:

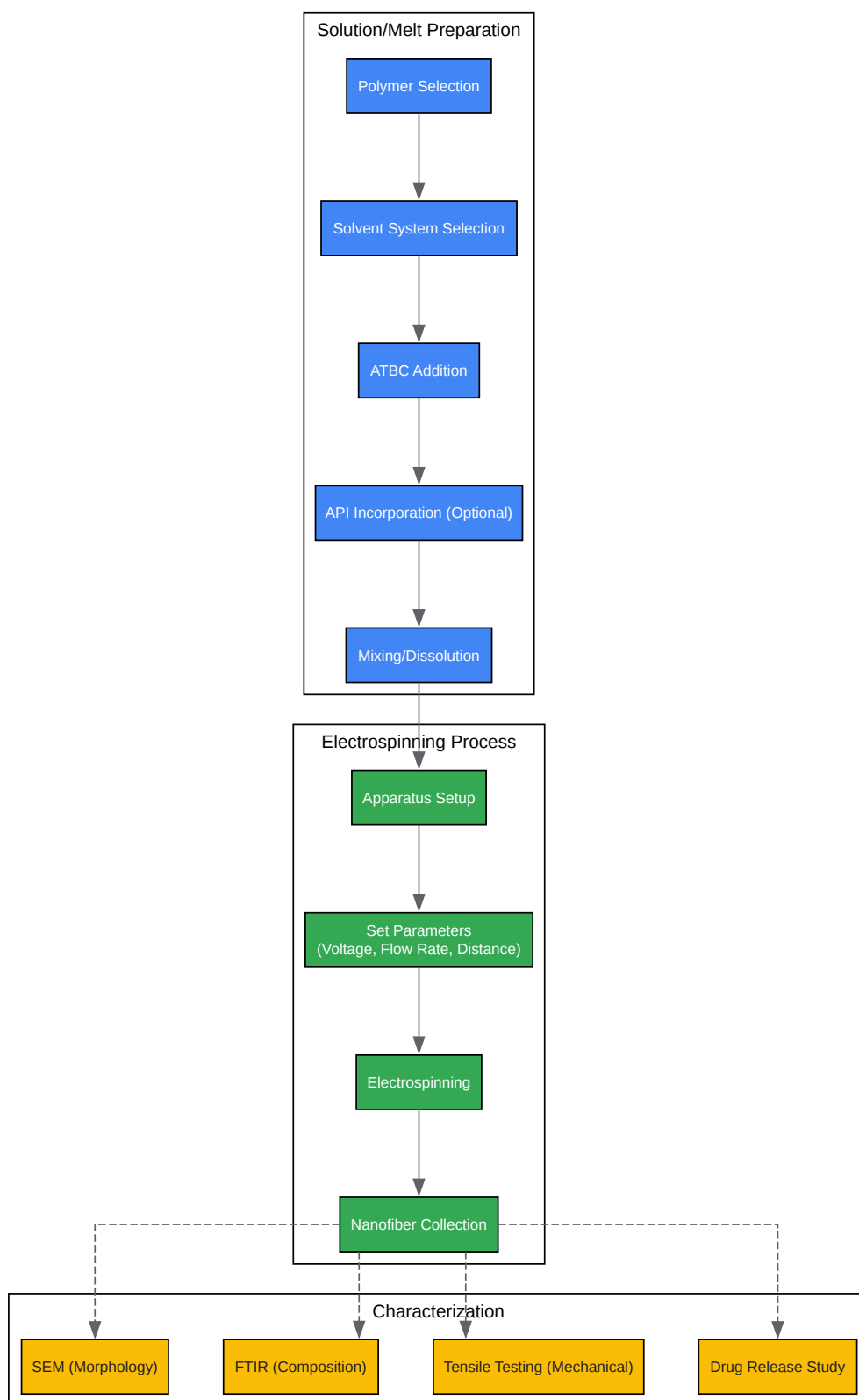
- Method: Uniaxial Tensile Testing
- Protocol:
 - Cut the nanofiber mat into rectangular strips of defined dimensions (e.g., 10 mm x 50 mm).
 - Measure the thickness of the mat at several points using a micrometer.
 - Mount the sample in the grips of a universal testing machine.
 - Apply a tensile load at a constant strain rate until the sample fails.
 - Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.^{[3][9]}

4.4. In Vitro Drug Release:

- Method: Immersion in a release medium followed by quantification.
- Protocol:
 - Cut a known weight of the drug-loaded nanofiber mat.
 - Immerse the sample in a known volume of a physiologically relevant release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C in a shaking incubator.

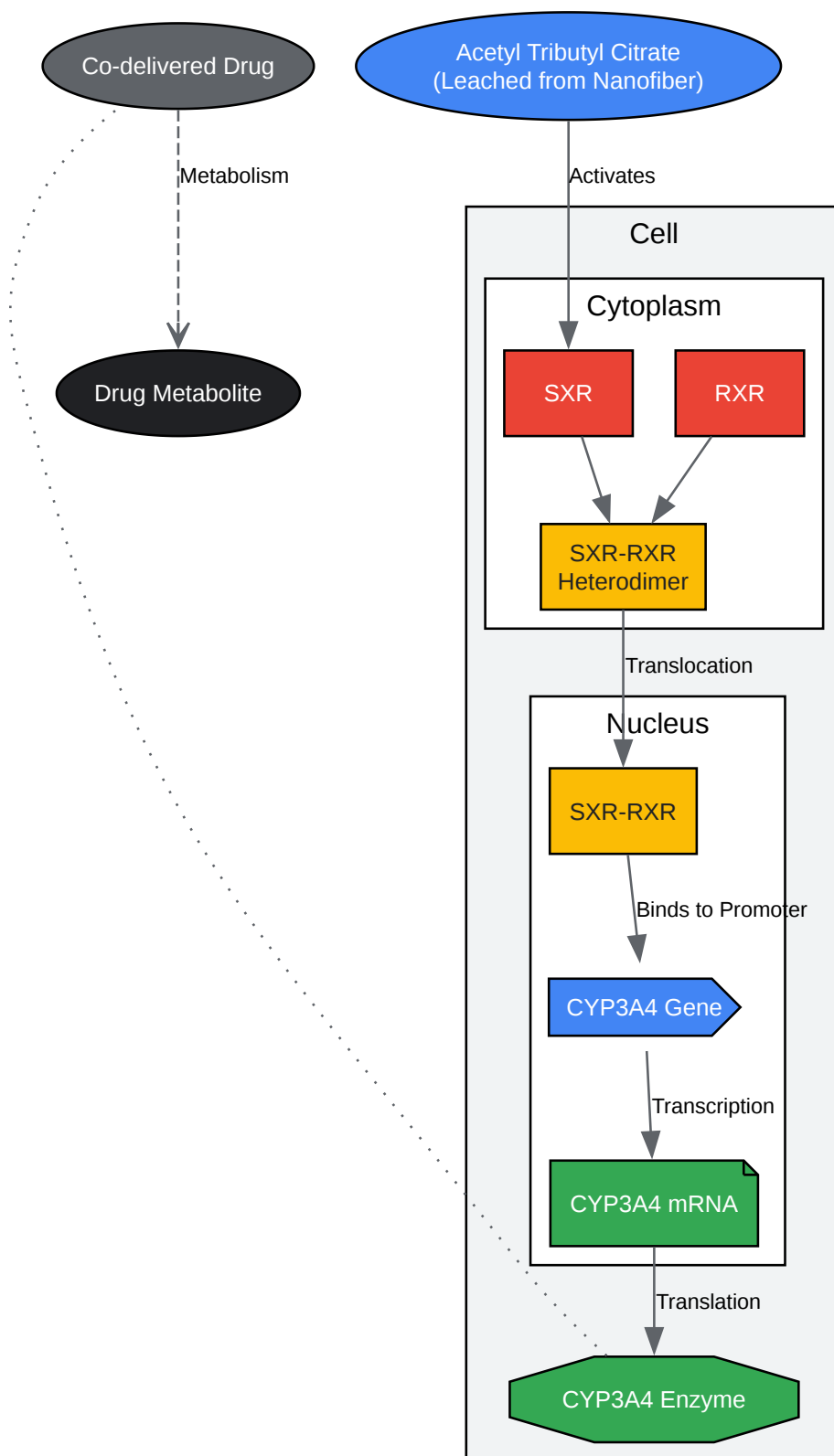
- At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
- Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the cumulative drug release as a percentage of the total drug loading.[\[10\]](#)

Visualizations



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Caption: Experimental workflow for fabricating and characterizing ATBC-containing electrospun nanofibers.



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